7-CF3-Indazole vs. T0901317: Distinct LXR Agonism Profile with Reduced Hepatic Triglyceride Synthesis
A series of substituted 2-benzyl-3-aryl-7-trifluoromethylindazoles, derived from the 7-(Trifluoromethyl)-1H-indazole scaffold, were characterized as partial Liver X Receptor (LXR) agonists. In direct transactivation assays, these compounds were partial agonists compared to the full agonist T0901317. Critically, lead indazoles 12 (WAY-252623) and 13 (WAY-214950) showed less lipid accumulation in HepG2 cells than the potent full agonists T0901317 and WAY-254011, while maintaining comparable efficacy in cholesterol efflux from THP-1 foam cells [1]. In a 7-day hamster model, compound 13 demonstrated a lesser propensity for elevating plasma triglycerides (TG) than WAY-254011, at doses that equally elevated ABCA1 and ABCG1 gene expression. This differentiated profile was correlated with the compound's inability to increase liver fatty acid synthase (FAS) gene expression, which was up-regulated 4-fold by WAY-254011 [1].
| Evidence Dimension | Hepatic Triglyceride Elevation (in vivo) & Mechanism of Action |
|---|---|
| Target Compound Data | Compound 13 (containing 7-CF3-indazole core): No plasma TG elevation at efficacious doses; did not increase liver FAS gene expression. |
| Comparator Or Baseline | WAY-254011 (full LXR agonist): Induced plasma TG elevation; up-regulated liver FAS gene expression 4-fold. |
| Quantified Difference | Qualitative difference in TG elevation; 4-fold difference in FAS gene induction. |
| Conditions | 7-day hamster model for TG; gene expression analysis in liver for FAS (J. Med. Chem. 2008). |
Why This Matters
This demonstrates that the 7-CF3-indazole scaffold enables a therapeutically desirable partial LXR agonist profile, decoupling anti-atherosclerotic efficacy from the dose-limiting hepatic lipogenesis seen with earlier full agonists.
- [1] Wrobel, J., et al. (2008). Indazole-based liver X receptor (LXR) modulators with maintained atherosclerotic lesion reduction activity but diminished stimulation of hepatic triglyceride synthesis. Journal of Medicinal Chemistry, 51(22), 7161-7168. View Source
